molecular formula C24H25ClN2O5 B260601 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

Cat. No.: B260601
M. Wt: 456.9 g/mol
InChI Key: ONCMROHRQXZKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a benzopyran fused with a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized by the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.

    Etherification: The hydroxyl group at the 7-position is etherified with 4-(4-morpholinylmethyl)phenol using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the amidation of the acetic acid derivative with 4-(4-morpholinylmethyl)aniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Hydroxyl derivatives of the chromen-2-one core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is unique due to the presence of both the chromen-2-one core and the morpholine ring, which confer distinct chemical and biological properties. The combination of these two moieties enhances its potential as a multifunctional compound in various research applications.

Properties

Molecular Formula

C24H25ClN2O5

Molecular Weight

456.9 g/mol

IUPAC Name

2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C24H25ClN2O5/c1-15-16(2)24(29)32-21-12-22(20(25)11-19(15)21)31-14-23(28)26-18-5-3-17(4-6-18)13-27-7-9-30-10-8-27/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,26,28)

InChI Key

ONCMROHRQXZKPB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=CC=C(C=C3)CN4CCOCC4)C

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=CC=C(C=C3)CN4CCOCC4)C

Origin of Product

United States

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